N~3~-METHYL-2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
N~3~-METHYL-2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a benzothiophene moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-METHYL-2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric and sulfuric acids.
Acetylation: The nitropyrazole is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of the Benzothiophene Moiety: The benzothiophene ring is synthesized through the cyclization of 2-mercaptobenzoic acid with an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the acetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction reactions.
Substitution: Nucleophiles like amines or thiols in the presence of a base for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Material Science: Its stability and electronic properties could make it useful in the development of organic semiconductors or other advanced materials.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group could be involved in redox reactions, while the benzothiophene moiety might interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
3-nitro-1H-pyrazole: Shares the pyrazole ring and nitro group but lacks the benzothiophene moiety.
Benzothiophene derivatives: Compounds like benzothiophene-2-carboxamide share the benzothiophene core but differ in functional groups.
Uniqueness
N~3~-METHYL-2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to the combination of a nitropyrazole ring and a benzothiophene moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H17N5O4S |
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Molecular Weight |
363.4g/mol |
IUPAC Name |
N-methyl-2-[[2-(3-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C15H17N5O4S/c1-16-14(22)13-9-4-2-3-5-10(9)25-15(13)17-12(21)8-19-7-6-11(18-19)20(23)24/h6-7H,2-5,8H2,1H3,(H,16,22)(H,17,21) |
InChI Key |
VDIUQNLYADIHJG-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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